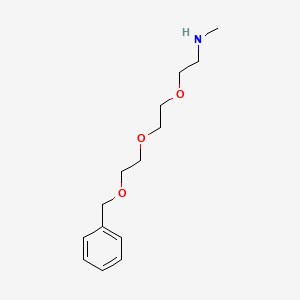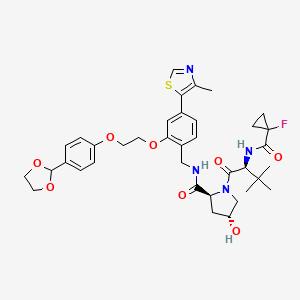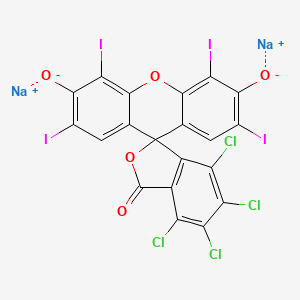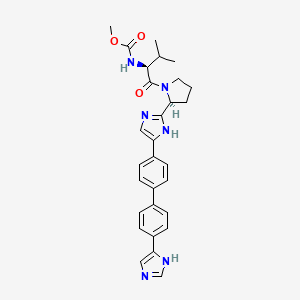
Fmoc-N-amido-PEG36-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-amido-PEG36-Boc: is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a Boc-protected amine, making it a versatile reagent in organic synthesis. The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG36-Boc typically involves the following steps:
Fmoc Protection: The amine group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group.
PEGylation: The PEG chain is introduced to the molecule, enhancing its solubility and biocompatibility.
Boc Protection: The terminal amine group is protected using the Boc (tert-butoxycarbonyl) group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-N-amido-PEG36-Boc undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under basic conditions to expose the amine groups.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Basic conditions (e.g., piperidine for Fmoc removal).
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activators.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to introduce hydrophilic spacers.
Drug Delivery: Enhances solubility and stability of drug molecules.
Biology:
Protein Conjugation: Facilitates the attachment of PEG chains to proteins, improving their pharmacokinetic properties.
Cellular Imaging: Used in the synthesis of fluorescent probes for cellular imaging.
Medicine:
Therapeutics: Employed in the development of PEGylated drugs to increase their half-life and reduce immunogenicity.
Diagnostics: Used in the synthesis of diagnostic agents for imaging and detection of diseases.
Industry:
Mecanismo De Acción
Mechanism: Fmoc-N-amido-PEG36-Boc exerts its effects through the following mechanisms:
PEGylation: The PEG chain increases solubility and biocompatibility, reducing aggregation and immunogenicity.
Conjugation: The amine groups can be conjugated to various molecules, enhancing their properties.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Fmoc-N-amido-PEG36-acid: Similar structure but lacks the Boc-protected amine.
Fmoc-N-amido-PEG2-acetic acid: Shorter PEG chain, used for different applications.
Uniqueness:
Propiedades
Fórmula molecular |
C94H169NO40 |
|---|---|
Peso molecular |
1953.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97) |
Clave InChI |
ZMDWQUPVSGNOHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)
![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)

![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

